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molecular formula C9H13N5O3 B8767780 2-Amino-9-(2,4-dihydroxybutyl)-1H-purin-6(9H)-one CAS No. 83470-65-9

2-Amino-9-(2,4-dihydroxybutyl)-1H-purin-6(9H)-one

Cat. No. B8767780
M. Wt: 239.23 g/mol
InChI Key: BOVGCIHOTQTZKJ-UHFFFAOYSA-N
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Patent
US04495190

Procedure details

4-(2-amino-6-chloropurin-9-yl)methyl-1,3-dioxane (prepared according to Example 5) was dissolved in hydrochloric acid (1 mol/l) and refluxed for four hours. The solution was made alkaline with diluted ammonium hydroxide and evaporated to dryness at reduced pressure. The residue was dissolved in water and purified with preparative HPLC on a reversed phase column (μ Bondapack C18)eluted with a mixture of methanol and water (1:3). The product obtained was a white crystalline solid. M.p. 226°-8° C. (dec) (uncorrected) UV spectra (hydrochloric acid 0.01 mol/l): λmax (nm) 277, 254 (ε=10700).
Name
4-(2-amino-6-chloropurin-9-yl)methyl-1,3-dioxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH2:11][CH:12]2[CH2:17][CH2:16][O:15]C[O:13]2)=[C:4](Cl)[N:3]=1.[OH-:19].[NH4+]>Cl>[OH:13][CH:12]([CH2:17][CH2:16][OH:15])[CH2:11][N:8]1[CH:7]=[N:6][C:5]2[C:4](=[O:19])[NH:3][C:2]([NH2:1])=[N:10][C:9]1=2 |f:1.2|

Inputs

Step One
Name
4-(2-amino-6-chloropurin-9-yl)methyl-1,3-dioxane
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC(=C2N=CN(C2=N1)CC1OCOCC1)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for four hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
evaporated to dryness at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water
CUSTOM
Type
CUSTOM
Details
purified with preparative HPLC on a reversed phase column (μ Bondapack C18)eluted
ADDITION
Type
ADDITION
Details
with a mixture of methanol and water (1:3)
CUSTOM
Type
CUSTOM
Details
The product obtained

Outcomes

Product
Name
Type
Smiles
OC(CN1C=2N=C(NC(C2N=C1)=O)N)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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